5-Nitro BAPTA

Calcium buffering Kd Cell biology

Standard BAPTA derivatives either over-chelate (Kd <1 µM) or fail to buffer physiological Ca²⁺ rises (Kd >10 mM). 5-Nitro BAPTA (Kd ~40 µM) provides the intermediate affinity required for modulating, not ablating, calcium-dependent processes. - Cytokinesis studies: Slows cell plate expansion without complete inhibition (validated in Tradescantia) - Electrophysiology: Sets resting [Ca²⁺] in low µM range; preserves VGCC/KCa channel responsiveness - Synthesis: Essential building block for deep-tissue Ca²⁺ probe CaTM-2 AM (two-photon, 100-300 µm depth)

Molecular Formula C22H23N3O12
Molecular Weight 521.4 g/mol
Cat. No. B12402225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro BAPTA
Molecular FormulaC22H23N3O12
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O
InChIInChI=1S/C22H23N3O12/c26-19(27)10-23(11-20(28)29)15-3-1-2-4-17(15)36-7-8-37-18-9-14(25(34)35)5-6-16(18)24(12-21(30)31)13-22(32)33/h1-6,9H,7-8,10-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)
InChIKeyJRTCJLPFWVGNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro BAPTA Physicochemical Baseline


5-Nitro BAPTA (CAS 124251-83-8, free acid) is a cell-impermeant, synthetic calcium chelator belonging to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family. Its molecular framework features a nitro group at the 5-position of the BAPTA backbone, which modulates its metal ion binding properties [1]. The compound is characterized by four carboxylic acid groups enabling 2:1 calcium ion chelation, and it is primarily utilized as a building block for synthesizing Ca²⁺-specific buffers and fluorescent indicators . Unlike fluorescent probes, the core compound is non-fluorescent and is valued for its defined, quantifiable affinity for calcium in buffering applications .

Format Cell-impermeant free acid for pipette loading
Role Building block for Ca²⁺ buffers and fluorescent probes
Profile Intermediate calcium affinity for gradient modulation studies

5-Nitro BAPTA Substitution Risks


The BAPTA family exhibits a wide range of calcium dissociation constants (Kd), spanning from ~40 nM to 20 mM, based on specific aromatic substitutions [1]. Simply replacing 5-Nitro BAPTA with a higher-affinity analog like 5,5'-dimethyl BAPTA (Kd ~40 nM) or the parent BAPTA (Kd ~160 nM) drastically reduces the free Ca²⁺ concentration in the experimental system, potentially silencing physiological calcium transients . Conversely, substituting with an ultra-low-affinity analog like 5,5'-dinitro BAPTA (Kd ~20 mM) may fail to adequately buffer pathological or stimulated calcium rises . 5-Nitro BAPTA occupies a distinct, intermediate niche (Kd ~40 μM) that is specifically required to modulate, rather than abolish, cellular processes dependent on local calcium gradients [2]. The following evidence quantifies this essential differentiation.

! Higher-affinity analogs may chelate resting Ca²⁺ and silence physiological transients.
! Ultra-low-affinity analogs may fail to buffer stimulated calcium rises, leaving pathological signals unopposed.
! Affinity mismatch can shift functional outcome from modulation to complete inhibition or inadequate control.

5-Nitro BAPTA Comparator Differentiation


Intermediate Calcium Affinity for Gradient Modulation

The calcium dissociation constant (Kd) of 5-Nitro BAPTA is 40 μM, positioning it as an intermediate-affinity chelator. This is substantially lower affinity than the parent BAPTA (Kd = 0.22 μM) and 5,5'-dimethyl BAPTA (Kd = 0.15 μM), but higher than the ultra-low affinity 5,5'-dinitro BAPTA (Kd ≈ 20 mM) [1][2]. In Tradescantia stamen hair cells, a 5 mM pipette concentration of 5-nitro BAPTA (Kd 40 μM) modulates cell plate formation, whereas higher affinity buffers (e.g., 5,5'-dimethyl BAPTA) have a different threshold and inhibition profile [1].

Intermediate Calcium Affinity
Head-to-head
Kd 40 µM (5-Nitro BAPTA) vs. 0.22 µM (BAPTA), 0.15 µM (5,5′-dimethyl BAPTA), ~20 mM (5,5′-dinitro BAPTA)
Supports calcium gradient preservation without abolishing resting signals.
Measured in 300 mM KCl, pH 7.0–7.2, 22°C.
Calcium buffering Kd Cell biology

Cell Plate Formation: Modulation vs. Inhibition

In a direct comparison study, microinjection of 5-nitro BAPTA into dividing Tradescantia stamen hair cells modulated cell plate formation, producing a slowing of expansion and formation of distorted plates. At a 5 mM pipette concentration, 5-nitro BAPTA and other lower-affinity buffers required a higher threshold concentration (1.5-2.2 mM) to exert an effect, whereas 5,5'-dibromo BAPTA (Kd 1.5 μM) inhibited cell plate formation at a lower effective concentration of 1.0-1.4 mM and was most effective when delivered at the moment of cell plate vesicle aggregation [1].

Cell Plate Modulation Threshold
Head-to-head
Modulation threshold ~1.5–2.2 mM (5-Nitro) vs. inhibition at ~1.0–1.4 mM (5,5′-dibromo BAPTA)
Distinct functional profile: modulation rather than complete block of calcium-dependent cytokinesis.
Microinjection in Tradescantia stamen hair cells; 5 mM pipette concentration.
Cytokinesis Calcium gradients Cell plate formation

Ca²⁺ Selectivity and pH Insensitivity Over EGTA

BAPTA and its derivatives, including 5-nitro BAPTA, exhibit a >10⁵-fold selectivity for Ca²⁺ over Mg²⁺, a property shared with EGTA. However, BAPTA-based chelators are very much less affected by pH changes and exhibit faster kinetics for taking up and releasing Ca²⁺ compared to EGTA [1]. While direct kinetic data for 5-nitro BAPTA is not available, this class-level advantage is critical for experiments requiring rapid and pH-insensitive calcium buffering in physiological solutions.

Ca²⁺/Mg²⁺ Selectivity & pH Stability
Class-level
>10⁵ selectivity for Ca²⁺ over Mg²⁺; substantially reduced pH sensitivity vs. EGTA
Consistent buffering capacity across physiological pH changes, unlike EGTA.
BAPTA-class property; direct kinetic data for 5-Nitro BAPTA not reported.
Ca²⁺/Mg²⁺ selectivity pH insensitivity Chelator kinetics

Building Block for CaTM-2 AM Red Probe

5-Nitro BAPTA serves as a critical synthetic intermediate for producing CaTM-2 AM, a red fluorescent calcium probe. This probe enables two-photon imaging of cytoplasmic Ca²⁺ in cultured living cells and can monitor calcium waves at depths of 100-300 μm in liver tissue for 1100-4000 seconds . This application is a specific, documented use case that differentiates 5-nitro BAPTA from other BAPTA derivatives that are not used in the same synthetic pathway for this specific probe.

CaTM-2 AM Probe Synthesis
Data to verify
Precursor for red fluorescent two-photon Ca²⁺ indicator (CaTM-2 AM)
Specific synthetic route not reported for other BAPTA derivatives.
Imaging depth 100–300 µm in liver tissue; source documentation to verify.
Fluorescent probe synthesis CaTM-2 AM Two-photon imaging

5-Nitro BAPTA Application Scenarios


Calcium Gradient Modulation in Cytokinesis

In research investigating the role of calcium in cytokinesis, 5-nitro BAPTA is the optimal choice for modulating—rather than eliminating—cell plate formation. Its intermediate Kd of 40 μM allows it to buffer local calcium rises without collapsing the entire gradient, a property validated in Tradescantia stamen hair cells where it produced distinct modulatory effects (slowing expansion, distorted plates) compared to the outright inhibition caused by higher-affinity 5,5'-dibromo BAPTA [1]. Procurement of 5-nitro BAPTA is essential for experiments aiming to dissect the calcium dependence of cell plate dynamics without complete functional ablation.

Calcium Buffering for Patch-Clamp Electrophysiology

For whole-cell patch-clamp experiments or imaging studies where the goal is to clamp intracellular calcium to a defined, non-zero level, 5-nitro BAPTA (introduced as the cell-impermeant free acid via the pipette) provides a stable, intermediate-affinity buffer. Its Kd of 40 μM is well-suited for setting a resting Ca²⁺ concentration in the low micromolar range, preventing the over-chelation that occurs with high-affinity buffers like BAPTA (Kd 0.22 μM) which can silence calcium-dependent conductances [2]. This ensures that voltage-gated calcium channels or calcium-activated potassium channels remain responsive to physiological stimuli while background noise is reduced .

CaTM-2 AM Synthesis for Two-Photon Imaging

Research groups developing custom calcium indicators for deep-tissue imaging require 5-nitro BAPTA as a non-substitutable building block for the synthesis of CaTM-2 AM. This red fluorescent probe enables real-time, two-photon monitoring of calcium waves at depths of 100-300 μm within liver tissue, with extended observation windows of 1100-4000 seconds . This specific synthetic route and resulting probe performance are not achievable with other BAPTA derivatives, making 5-nitro BAPTA the mandatory reagent for this advanced imaging application.

Application
Selection Property
Validation Focus
Cytokinesis calcium modulation
Intermediate-affinity buffer (gradient-sparing)
Modulation vs. inhibition endpoint
Patch-clamp / imaging Ca²⁺ clamp
Defined non-zero buffering capacity
Preserved channel and sensor responsiveness
CaTM-2 AM probe synthesis
Synthetic precursor for red two-photon indicator
Probe-specific imaging depth and duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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